molecular formula C10H15F B1266609 1-Fluoroadamantane CAS No. 768-92-3

1-Fluoroadamantane

Cat. No. B1266609
CAS RN: 768-92-3
M. Wt: 154.22 g/mol
InChI Key: CPWSNJSGSXXVLD-UHFFFAOYSA-N
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Description

1-Fluoroadamantane is a compound with the molecular formula C10H15F . It is also known by other names such as 1-Adamantyl Fluoride, 1-fluoro-adamantane, and 1-fluoranyladamantane . The molecular weight of this compound is 154.22 g/mol .


Synthesis Analysis

The synthesis of nanodiamonds from this compound is of great interest for fundamental investigations and practical applications . The production of NV⁻ fluorescence nanodiamonds is a challenging task as it requires the substitution of carbon atoms to create vacancies by causing irradiation from an electron beam, followed by high-temperature annealing .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 3D conformer . The InChI representation of the molecule is InChI=1S/C10H15F/c11-10-4-7-1-8 (5-10)3-9 (2-7)6-10/h7-9H,1-6H2 . The Canonical SMILES representation is C1C2CC3CC1CC (C2) (C3)F .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s noted that the compound exhibits intriguing properties like inevitable photostability, inherent bio-compatibility, outstanding optical and robust mechanical properties, excellent magnetic field, and electric field sensing potentiality .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³ and a boiling point of 188.8±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.8±0.3 mmHg at 25°C and an enthalpy of vaporization of 40.8±3.0 kJ/mol . The flash point is 67.3±11.9 °C . The compound has a molar refractivity of 42.3±0.4 cm³ .

Scientific Research Applications

Dielectric Properties

1-Fluoroadamantane (C10H15F) has been extensively studied for its dielectric properties. Research conducted by Amoureux et al. (1985) analyzed these properties over a wide frequency band, noting significant dynamical relaxation effects in the solid phases of this compound. This study provides insights into the molecular motions and local order within the compound, contributing to a deeper understanding of its physical characteristics (Amoureux et al., 1985).

Molecular Reorientation in Solid Phase

The molecular reorientation rates of this compound in its plastic solid phase have been a subject of interest. Bee and Amoureux (1983) utilized incoherent quasielastic neutron scattering to study these reorientations, revealing complex molecular motions. This research aids in understanding the behavior of this compound under different temperature conditions (Bee & Amoureux, 1983).

Phase Transition Analysis

The phase transition behavior of this compound has been explored through various techniques like differential scanning calorimetry and vibrational spectroscopy. Paroli et al. (1988) conducted a study to identify the characteristics of different phases of this compound, adding valuable information to the understanding of its structural properties (Paroli et al., 1988).

Raman Studies of Orientational Disorder

The orientational disorder in this compound crystals has been studied through Raman light scattering. Guinet et al. (1988) focused on understanding how molecular reorientations and librations affect the crystal structure and behavior, enhancing the knowledge of its physical properties (Guinet et al., 1988).

Bridgehead Distortion Analysis

Legon et al. (2002) investigated the bridgehead distortion at the C1 position of this compound using rotational spectroscopy and ab initio calculations. This study provided a detailed understanding of the molecular structure of this compound, particularly focusing on the distortions in the adamantyl cage (Legon et al., 2002).

Ultrasonic Study at High Pressure

Gromnitskaya et al. (2022) conducted an ultrasonic study to examine the elastic properties of this compound under high pressure and various temperatures. This research contributes to the understanding of how this compound behaves under different physical conditions, offering insights into its phase transitions and elastic properties (Gromnitskaya et al., 2022).

Safety and Hazards

When handling 1-Fluoroadamantane, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Suitable personal protective equipment should be worn, and adequate ventilation should be ensured .

Future Directions

1-Fluoroadamantane has been the subject of recent studies due to its unique properties. For instance, it has been studied for its heat capacity anomalies at low temperatures . The compound presents a continuous disorder–disorder phase transition at a certain temperature and a low-temperature tetragonal phase that exhibits fractional fluorine occupancy . These properties make this compound a subject of interest for future research .

properties

IUPAC Name

1-fluoroadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWSNJSGSXXVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227618
Record name 1-Fluoroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

768-92-3
Record name 1-Fluoroadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Fluoroadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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